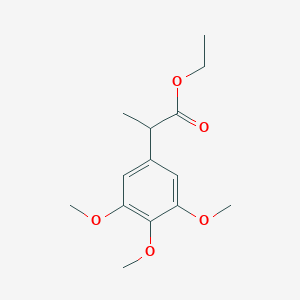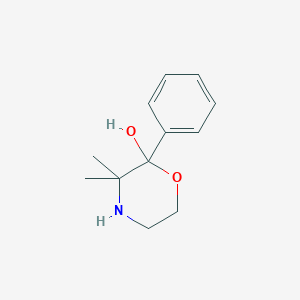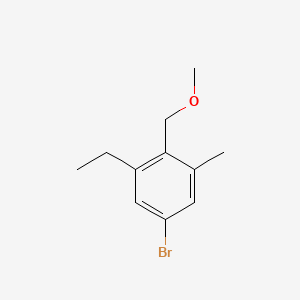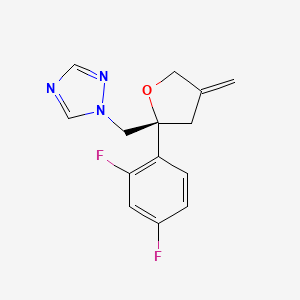
(R)-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of difluorophenyl, methylenetetrahydrofuran, and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole: shares similarities with other fluorinated heterocycles, such as difluoromethylated pyridines and triazoles.
Difluoromethylated Pyridines: These compounds also feature difluorophenyl groups and are studied for their biological activities.
Triazole Derivatives: Triazole-containing compounds are widely used in medicinal chemistry for their stability and ability to form strong interactions with biological targets.
Uniqueness
The uniqueness of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both difluorophenyl and triazole moieties enhances its versatility and potential for diverse applications .
Propriétés
Numéro CAS |
1370190-85-4 |
|---|---|
Formule moléculaire |
C14H13F2N3O |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
1-[[(2R)-2-(2,4-difluorophenyl)-4-methylideneoxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H13F2N3O/c1-10-5-14(20-6-10,7-19-9-17-8-18-19)12-3-2-11(15)4-13(12)16/h2-4,8-9H,1,5-7H2/t14-/m0/s1 |
Clé InChI |
GJMUJLYHXPCTOI-AWEZNQCLSA-N |
SMILES isomérique |
C=C1C[C@](OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
SMILES canonique |
C=C1CC(OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


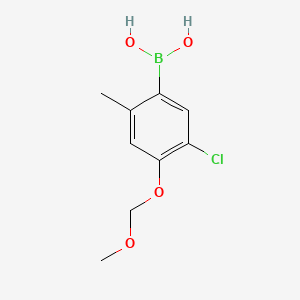
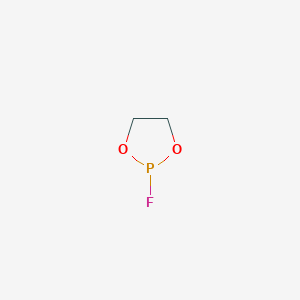
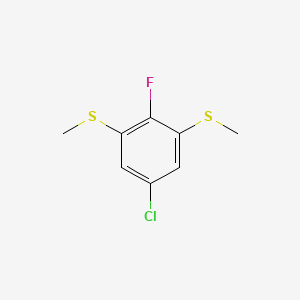
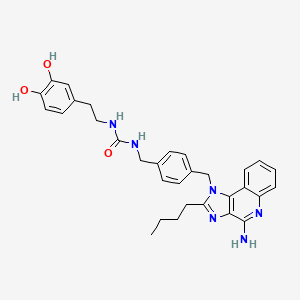
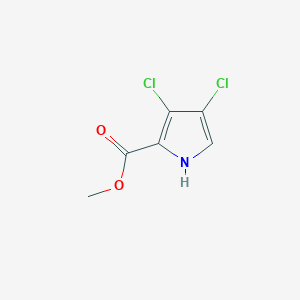
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

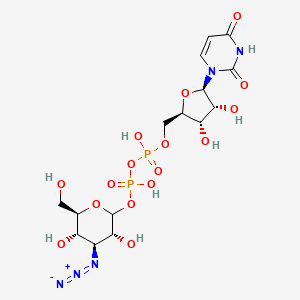

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
